molecular formula C8H8BrN3 B591999 3-Bromo-1-methyl-1H-indazol-5-amine CAS No. 1092351-49-9

3-Bromo-1-methyl-1H-indazol-5-amine

Cat. No.: B591999
CAS No.: 1092351-49-9
M. Wt: 226.077
InChI Key: AANSJHKJTNWLNA-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-indazol-5-amine is a chemical compound with the empirical formula C8H8BrN3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of indazole derivatives, including this compound, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CN1N=C(C2=CC(Br)=CC=C12)N . The molecular weight of this compound is 226.07 .


Chemical Reactions Analysis

3-Bromo-1H-indazol-5-amine acts as a reagent for the preparation of polycyclic indazole derivatives that are ERK inhibitors and their use in the treatment and prevention of cancer, anilino quinazolines as antitumor agents .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 226.07 . The compound’s InChI key is BKBSBRJIGMVBFM-UHFFFAOYSA-N .

Mechanism of Action

While the specific mechanism of action for 3-Bromo-1-methyl-1H-indazol-5-amine is not explicitly stated, indazole derivatives have been found to have diverse biological activities. For instance, they have been used in the preparation of compounds for treating tau protein-associated disease and as Wee1 inhibitors for the treatment of kinase-related diseases . They have also been used in the synthesis of compounds with antitumor activity .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes the signal word “Warning” and hazard statements H302. The precautionary statements are P301 + P312 + P330 .

Future Directions

Indazole derivatives, including 3-Bromo-1-methyl-1H-indazol-5-amine, have shown potential in various areas of medicinal chemistry. They have been used in the development of compounds with antitumor activity , and there is potential for further exploration of these compounds for novel therapeutic possibilities .

Properties

IUPAC Name

3-bromo-1-methylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANSJHKJTNWLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653301
Record name 3-Bromo-1-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-49-9
Record name 3-Bromo-1-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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